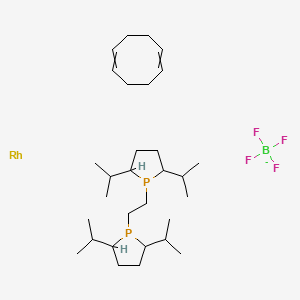

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a useful research compound. Its molecular formula is C30H56BF4P2Rh- and its molecular weight is 668.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation

Rhodium(I) complexes, including those similar to the specified compound, have been utilized in the catalytic hydrogenation of various substrates. For example, Uehara and Bailar (1982) investigated cationic rhodium(I) complexes as homogeneous catalysts for the hydrogenation of 2-acetamidoacrylic acid, highlighting their repetitive use and the significant role of chloride ions in maintaining the catalyst's active form during hydrogenation processes Uehara & Bailar, 1982.

Asymmetric Synthesis

Rhodium(I) complexes are key in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. Hayashi et al. (1979) discussed the use of chiral ligands in rhodium-catalyzed asymmetric hydroformylation, achieving high stereoselectivity using specific chiral bisphosphine ligands Hayashi, Tanaka, Ikeda, & Ogata, 1979.

Enantioselective Hydrogenation

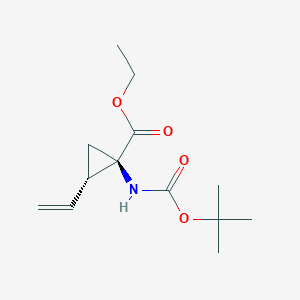

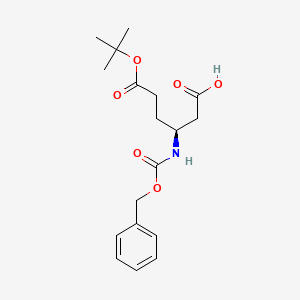

Burk et al. (1993) described the preparation and use of chiral C2-symmetric bis(phospholane) ligands in rhodium-catalyzed asymmetric hydrogenation reactions, demonstrating their efficacy in producing α-amino acid derivatives with high enantioselectivity Burk, Feaster, Nugent, & Harlow, 1993.

Catalyst Activation and Transformation

The transformation of rhodium(I) precatalysts into active species for asymmetric hydrogenation involves induction periods where the reaction rate increases due to the slow hydrogenation of cyclooctadiene. Preetz et al. (2008) quantified this process, offering insights into the activation of rhodium complexes Preetz, Drexler, Fischer, Dai, Börner, Baumann, Spannenberg, Thede, & Heller, 2008.

Enhancing Ligand Families

The development and synthesis of new ligands to enhance the activity and selectivity of rhodium-catalyzed reactions are crucial. Pilkington and Zanotti-Gerosa (2003) expanded the family of phospholane-based ligands, synthesizing 1,2-Bis(2,5-diphenylphospholano)ethane for the first time, which showed improved performance in asymmetric hydrogenation Pilkington & Zanotti-gerosa, 2003.

Wirkmechanismus

Target of Action

The primary target of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is the substrate in asymmetric hydrogenation reactions . This compound, a chiral ligand, forms a metal complex with rhodium, which acts as a catalyst in these reactions .

Mode of Action

The compound interacts with its target by forming a Duphos-Rhodium metal complex . This complex then catalyzes the asymmetric hydrogenation of the substrate . The interaction results in the formation of a single-enantiomer product .

Biochemical Pathways

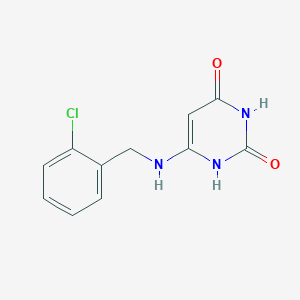

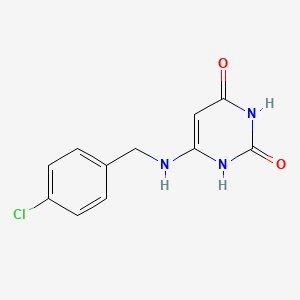

The compound affects the asymmetric hydrogenation pathway . The downstream effects include the stereoselective synthesis of various compounds, such as δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A .

Result of Action

The molecular effect of the compound’s action is the conversion of a substrate into a single-enantiomer product . On a cellular level, this could potentially influence the activity of enzymes and other proteins that interact with the product.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound is air sensitive , indicating that its stability and efficacy might decrease upon exposure to air. Furthermore, the reaction conditions, such as the solvent used and the presence of other catalysts, can also affect the compound’s action .

Eigenschaften

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)

![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592512.png)

![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)